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Compound of Interest

3-Bromo-1,6-naphthyridin-5(6H)-
Compound Name:
one

Cat. No.: B042259

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic building block of significant interest in
medicinal chemistry and drug discovery. Its rigid, bicyclic core, featuring a bromine substituent,
provides a versatile scaffold for the synthesis of a wide range of biologically active molecules,
particularly kinase inhibitors. This technical guide provides a comprehensive overview of the
characterization of this compound, including its synthesis, physical and chemical properties,
and available spectral data.

Physicochemical Properties

3-Bromo-1,6-naphthyridin-5(6H)-one is a solid at room temperature. While detailed
experimental data on properties like melting point and solubility are not widely published in
peer-reviewed literature, its fundamental properties have been determined.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b042259?utm_src=pdf-interest
https://www.benchchem.com/product/b042259?utm_src=pdf-body
https://www.benchchem.com/product/b042259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source

CAS Number 1260665-60-8 Commercial Suppliers

Molecular Formula CsHsBrN20 Calculated

Molecular Weight 225.04 g/mol [11[2]

Appearance Solid Commercial Suppliers
Synthesis

A safe and scalable synthetic route to 3-bromo-1,6-naphthyridin-5(6H)-one (as its p-
toluenesulfonic acid salt) has been recently developed, avoiding hazardous reagents and harsh
reaction conditions often associated with the synthesis of similar scaffolds. The key
transformation involves a dehydrative condensation reaction.

Experimental Protocol: Dehydrative Condensation for 3-
Bromo-1,6-naphthyridin-5(6H)-one p-Toluenesulfonate

This protocol is based on the method described by Carr et al. in Organic Process Research &
Development (2024).

Starting Materials:

4-aminonicotinic acid

2-bromomalonaldehyde

p-Toluenesulfonic acid (p-TsOH)

Toluene

Diglyme
Procedure:

o A mixture of 4-aminonicotinic acid and 2-bromomalonaldehyde is suspended in a mixture of
toluene and diglyme.
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o Two equivalents of p-toluenesulfonic acid are added to the suspension.

e The reaction mixture is heated to a temperature range of 108-130 °C.

o Water is removed from the reaction mixture using a Dean-Stark apparatus.
e The reaction is monitored for completion (typically around 3 hours).

e Upon completion, the reaction mixture is cooled, and the product, 3-bromo-1,6-
naphthyridin-5(6H)-one p-toluenesulfonate, precipitates and can be isolated by filtration.

This method has been reported to provide the product in high yield (81%).
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Caption: Synthetic workflow for 3-Bromo-1,6-naphthyridin-5(6H)-one.

Spectroscopic Characterization

Detailed spectroscopic data for 3-Bromo-1,6-naphthyridin-5(6H)-one is not readily available

in published scientific literature. However, analytical data including NMR, HPLC, and LC-MS

are available from various commercial suppliers, confirming the structure and purity of the

compound.[3] Researchers requiring this data should consult the certificates of analysis

provided by the respective vendors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments are not publicly available, typical chemical shifts for the

protons and carbons in the 1,6-naphthyridin-5(6H)-one core can be predicted.

H NMR (Expected Regions):

Protons Expected Chemical Shift (ppm)
Aromatic CH 7.0-9.0
NH (amide) 10.0 - 12.0 (broad)

13C NMR (Expected Regions):

Carbons Expected Chemical Shift (ppm)
Aromatic C-Br 110 - 125
Aromatic CH 120 - 150
Quaternary Aromatic C 140 - 160
Carbonyl C=0 160 - 170
Mass Spectrometry
© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b042259?utm_src=pdf-body-img
https://www.benchchem.com/product/b042259?utm_src=pdf-body
https://www.benchchem.com/product/b042259?utm_src=pdf-body
https://www.ambeed.com/products/1260665-60-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The exact mass of 3-Bromo-1,6-naphthyridin-5(6H)-one can be calculated and would be
expected to be observed in high-resolution mass spectrometry (HRMS). The presence of a
bromine atom will result in a characteristic isotopic pattern (*°Br and 31Br in approximately a 1:1

ratio).
lon Calculated mi/z
[M+H]* (for 7°Br) 224.9661
[M+H]* (for 81Br) 226.9641

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-1,6-naphthyridin-5(6H)-one is expected to show characteristic
absorption bands for the functional groups present. While an experimental spectrum for the
target molecule is not publicly available, the spectrum for a related compound, 3-Bromo-
5,6,7,8-tetrahydro-1,6-naphthyridine, is available and can provide some insight into the
expected vibrational modes of the aromatic rings.[4]

Expected Characteristic IR Absorptions:

Functional Group Wavenumber (cm~—2)
N-H Stretch (amide) 3200 - 3400

C-H Stretch (aromatic) 3000 - 3100

C=0 Stretch (amide) 1650 - 1680

C=C and C=N Stretch (aromatic) 1400 - 1600

C-Br Stretch 500 - 600

Applications in Drug Development

The 1,6-naphthyridin-5(6H)-one scaffold is a "privileged structure” in medicinal chemistry,
meaning it is a molecular framework that is capable of binding to multiple biological targets.
The bromine atom at the 3-position serves as a key functional handle for further chemical
modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for
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the introduction of diverse substituents to explore the structure-activity relationship (SAR) of
potential drug candidates.
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Caption: Role of 3-Bromo-1,6-naphthyridin-5(6H)-one in drug discovery.

Conclusion

3-Bromo-1,6-naphthyridin-5(6H)-one is a valuable synthetic intermediate with significant
potential in the development of novel therapeutics. While detailed, publicly available
spectroscopic data is limited, its synthesis is well-documented, and its physicochemical
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properties are established. The commercial availability of this compound, along with supporting
analytical data from suppliers, facilitates its use in research and development. This guide
provides a foundational understanding of the characterization of this important molecule,
enabling its effective application in the synthesis of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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